molecular formula C23H19ClN2O2S B11549661 Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate

Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate

Cat. No.: B11549661
M. Wt: 422.9 g/mol
InChI Key: LIAMPRZVSYQLQW-UHFFFAOYSA-N
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Description

PROPYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a phenylpyridinyl group

Preparation Methods

The synthesis of PROPYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. The process begins with the preparation of the core pyridine structure, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the addition of the propyl acetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

PROPYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of PROPYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The chlorophenyl and cyano groups play a crucial role in binding to these targets, while the pyridinyl group facilitates the compound’s stability and reactivity. The exact pathways involved are still under investigation, but it is believed that the compound can modulate certain enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar compounds include those with analogous structures, such as:

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

propyl 2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C23H19ClN2O2S/c1-2-12-28-22(27)15-29-23-20(14-25)19(16-8-10-18(24)11-9-16)13-21(26-23)17-6-4-3-5-7-17/h3-11,13H,2,12,15H2,1H3

InChI Key

LIAMPRZVSYQLQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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